molecular formula C18H25B2F3O4 B1425217 2,2'-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 1073339-14-6

2,2'-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No. B1425217
M. Wt: 384 g/mol
InChI Key: GUZIQVMHGOZWTN-UHFFFAOYSA-N
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Description

“2,2’-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)” is a chemical compound with the molecular formula C18H25B2F3O4 . It has a molecular weight of 384.01 . The compound is solid in form and white in color .


Physical And Chemical Properties Analysis

As mentioned earlier, “2,2’-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)” is a solid compound that is white in color .

Scientific Research Applications

Structural Versatility in Pyrene Derivatives

The compound 2,2'-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), as part of the broader class of dioxaborolane derivatives, has been studied for its structural versatility in pyrene derivatives. This research involved examining various crystalline forms and co-crystals, providing insights into the diverse structural configurations and stability characteristics of these compounds (Batsanov et al., 2012).

Synthesis and Redox Behaviors in Organometallic Chemistry

In organometallic chemistry, derivatives of dioxaborolane have been synthesized and their redox behaviors explored. This research provides a foundational understanding of the chemical properties and potential applications in synthesizing complex organometallic structures (Sato et al., 2002).

Application in Crystallography

Crystallography studies have utilized dioxaborolane compounds to understand molecular structures better. The research focused on the molecular geometry and bond lengths, which are crucial for developing new materials and understanding existing ones (Clegg et al., 1996).

Palladium-Catalyzed Borylation in Organic Synthesis

The palladium-catalyzed borylation of arylbromides using dioxaborolane derivatives has been investigated, showing its effectiveness in the synthesis of arenes. This method's efficiency, especially in sulfonyl group-containing arylbromides, highlights its potential in organic synthesis (Takagi et al., 2013).

Use in Coordination Chemistry and Metal Ion Complexes

Dioxaborolane derivatives have been studied for their role in coordination chemistry, specifically in forming complexes with metal ions. This research contributes to understanding how these compounds interact with metals, which is critical in catalysis and material science (Plenio et al., 1997).

Polymer Synthesis with Fluorinated Units

The use of dioxaborolane derivatives in synthesizing fluorinated polymers has been explored, highlighting their role in creating materials with specific physical and chemical properties. This research is significant in developing new materials for various industrial applications (Tkachenko et al., 2017).

Catalysis in Polymer Synthesis

Research has shown the effectiveness of tris(pentafluorophenyl)borane, a related compound, as a catalyst in synthesizing optically active and diisotactic polymers. This highlights the potential of dioxaborolane derivatives in catalysis, particularly in creating polymers with specific optical and physical properties (Zhou et al., 2005).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it include H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501 .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2,3,4-trifluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25B2F3O4/c1-15(2)16(3,4)25-19(24-15)10-9-11(13(22)14(23)12(10)21)20-26-17(5,6)18(7,8)27-20/h9H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZIQVMHGOZWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)F)B3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25B2F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(4,5,6-Trifluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 2
Reactant of Route 2
2,2'-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 3
Reactant of Route 3
2,2'-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 4
Reactant of Route 4
2,2'-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 5
Reactant of Route 5
2,2'-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 6
Reactant of Route 6
2,2'-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

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